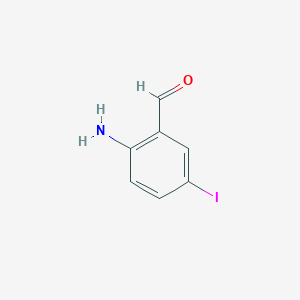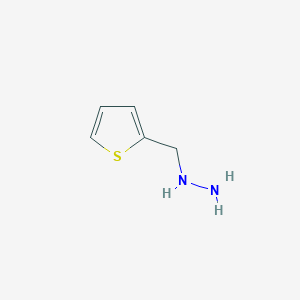
(2-Thienylmethyl)hydrazine
説明
(2-Thienylmethyl)hydrazine is a chemical compound with the empirical formula C5H9ClN2S and a molecular weight of 164.66 .
Synthesis Analysis
The synthesis of hydrazine derivatives, such as this compound, involves various strategies. One approach involves the oxidative homocoupling of benzophenone imine, an ammonia surrogate. The resulting benzophenone azine undergoes hydrolysis to yield hydrazine and benzophenone . Another method involves the reaction of suitable hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCl.NNCc1cccs1 . The InChI key is TUFPVASCCKZMIE-UHFFFAOYSA-N . Chemical Reactions Analysis
Hydrazine and its derivatives, including this compound, are involved in various chemical reactions. For instance, hydrazine can be determined using different types of chromatography . Additionally, hydrazine derivatives can be prepared via direct oxidative coupling of ammonia .Physical and Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 164.66 .科学的研究の応用
Fluorescent Sensors for Detection in Environmental and Biological Systems
- Hydrazine compounds are essential in developing fluorescent sensors for detecting toxic substances in environmental and biological systems. This application is crucial due to the toxic nature and widespread use of hydrazine in industries, which causes significant environmental pollution and poses health risks. The development of these sensors emphasizes designing both reaction-based and material-based sensors for sensitively and selectively detecting hydrazine in various contexts (Zhang et al., 2020).
Detection in Live Cells
- Advances in ratiometric fluorescence probes have enabled rapid, sensitive, and visually discernible detection of hydrazine in live cells. This capability is significant in medical and biological research, where monitoring hydrazine levels is crucial for understanding its impact on cellular processes (Fan et al., 2012).
In Vivo and In Vitro Bioimaging
- The development of near-infrared (NIR) fluorescence probes for hydrazine has facilitated bioimaging applications. These probes enable the visualization of hydrazine in live organisms and tissues such as the liver, lung, kidney, heart, and spleen, enhancing our understanding of its distribution and effects in biological systems (Zhang et al., 2015).
Antimicrobial and Antiviral Evaluation
- Hydrazine derivatives, such as thienopyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and antiviral activities. This research contributes to developing new therapeutic agents and understanding the bioactive properties of hydrazine-related compounds (El-Sherbeny et al., 1995).
Reduction of Graphene Oxide
- Hydrazine is used in the chemical reduction of graphene oxide, a process crucial in material science and nanotechnology. Understanding the reductive capability of hydrazine in this context is essential for developing advanced materials and electronic devices (Chua & Pumera, 2016).
Metabonomic Analysis of Hydrazine Toxicity
- Hydrazine's toxic effects on multiple organs, including the liver, kidney, and brain, have been studied using metabonomic analysis. This research is vital for understanding the biochemical impact of hydrazine exposure and developing safety guidelines and treatment strategies (Garrod et al., 2005).
作用機序
Target of Action
Hydrazines, in general, are known to interact with various biological targets, including enzymes and proteins .
Mode of Action
(2-Thienylmethyl)hydrazine, like other hydrazines, can undergo nucleophilic addition reactions . It reacts with carbonyl compounds to form hydrazones, a mechanism similar to imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
Hydrazines are known to participate in various biochemical reactions, including the wolff-kishner reduction, which converts aldehydes and ketones to alkanes .
Pharmacokinetics
The pharmacokinetics of hydrazines can vary widely depending on their specific chemical structure .
Result of Action
Hydrazines can have various effects at the molecular level, including the reduction of carbonyl compounds and the formation of hydrazones .
Action Environment
The action of this compound, like other hydrazines, can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of hydrazones .
生化学分析
Biochemical Properties
(2-Thienylmethyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. It interacts with aldehydes and ketones to form stable hydrazone derivatives, which are useful in various analytical and synthetic applications. The compound is known to interact with enzymes such as hydrazine dehydrogenase, which catalyzes the oxidation of hydrazine derivatives. This interaction is crucial for the compound’s role in biochemical pathways involving nitrogen metabolism .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways. Additionally, this compound can modulate the expression of genes involved in detoxification and antioxidant defense mechanisms . These effects highlight the compound’s potential impact on cellular function and its relevance in studying cellular responses to chemical stressors.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to nucleophilic sites on proteins and enzymes, leading to the formation of covalent adducts. This binding can result in enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain oxidoreductases by forming stable hydrazone complexes with their active sites . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and oxygen . Long-term exposure to the compound has been shown to affect cellular function, including alterations in metabolic activity and gene expression. These temporal effects are crucial for understanding the compound’s behavior in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity and neurotoxicity . These dose-dependent effects are important for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to nitrogen metabolism. The compound can be metabolized by enzymes such as hydrazine dehydrogenase, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical reactions, including the formation of hydrazones and oximes . The metabolic pathways of this compound are essential for understanding its role in cellular processes and its potential impact on metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and enzymes, influencing its localization and accumulation. The distribution of the compound within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific cellular compartments, such as the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct this compound to these compartments, where it can exert its biochemical effects. Understanding the subcellular localization of the compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.
特性
IUPAC Name |
thiophen-2-ylmethylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c6-7-4-5-2-1-3-8-5/h1-3,7H,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQWCEPFCGHPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



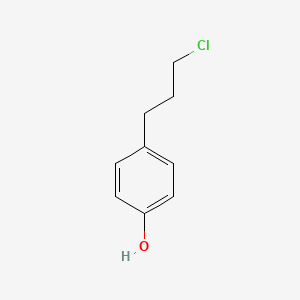

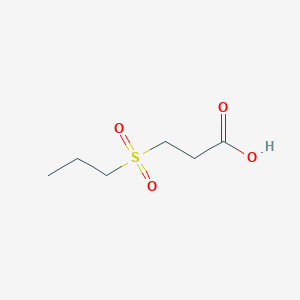


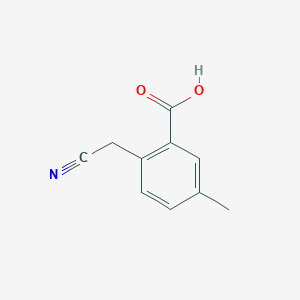
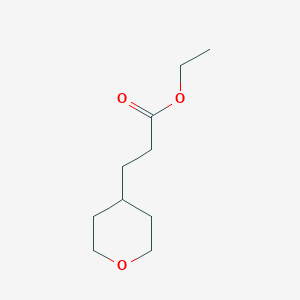
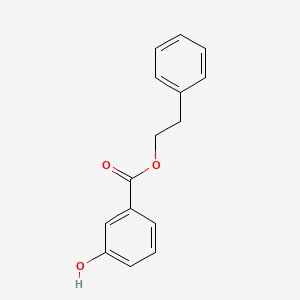

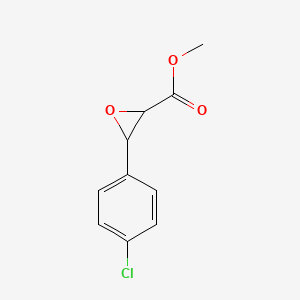
![5-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B3176444.png)
![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)
